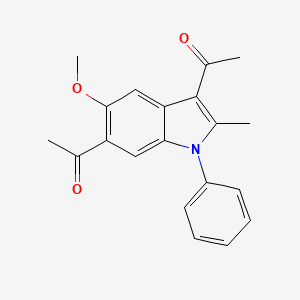![molecular formula C24H27N5O4S B15284160 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15284160.png)
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might result in a more saturated compound .
Wissenschaftliche Forschungsanwendungen
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like anti-inflammatory or anticancer treatments.
Wirkmechanismus
The mechanism of action of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
- 1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Uniqueness
What sets 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide apart is its specific combination of functional groups and structural features. This unique structure can impart distinct chemical and biological properties, making it valuable for targeted research and application .
Eigenschaften
Molekularformel |
C24H27N5O4S |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H27N5O4S/c1-5-7-19-21-22(29(4)27-19)24(30)26-23(25-21)18-14-17(12-13-20(18)33-6-2)34(31,32)28-16-10-8-15(3)9-11-16/h8-14,28H,5-7H2,1-4H3,(H,25,26,30) |
InChI-Schlüssel |
XXBNJBZOUKZBIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)C)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15284079.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B15284085.png)

![8-(4-benzyl-1-piperazinyl)-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B15284104.png)
![3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15284114.png)
![5-(4-methoxyphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15284122.png)
![N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B15284130.png)
![3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B15284134.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15284142.png)

![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B15284153.png)
![(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284158.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284164.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B15284184.png)
